Methanone, (4-methylphenyl)-4-pyridinyl-
Overview
Description
Methanone, (4-methylphenyl)-4-pyridinyl-, also known as 4-methylbenzophenone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-methylphenyl group. This compound is used in various industrial applications, including as a photoinitiator in UV-curable coatings and inks.
Mechanism of Action
Target of Action
The primary targets of Methanone, (4-methylphenyl)-4-pyridinyl-, also known as Pyridin-4-yl-(p-tolyl)methanone, are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways affected by Methanone, (4-methylphenyl)-4-pyridinyl-
Result of Action
The molecular and cellular effects of Methanone, (4-methylphenyl)-4-pyridinyl- are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how Methanone, (4-methylphenyl)-4-pyridinyl- interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methylphenyl)-4-pyridinyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and pyridine as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Methanone, (4-methylphenyl)-4-pyridinyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-methylphenyl)-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: 4-methylbenzoic acid and pyridine-4-carboxylic acid.
Reduction: 4-methylphenyl-4-pyridylmethanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methanone, (4-methylphenyl)-4-pyridinyl- has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for UV-curable resins and coatings.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the production of UV-curable inks and coatings for various substrates.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar photoinitiating properties but lacks the 4-methyl and pyridinyl substitutions.
4-Methylbenzophenone: Similar structure but without the pyridinyl group.
4-Methoxybenzophenone: Contains a methoxy group instead of a methyl group.
Uniqueness
Methanone, (4-methylphenyl)-4-pyridinyl- is unique due to the presence of both 4-methyl and pyridinyl groups, which enhance its photoinitiating efficiency and broaden its application range in various fields.
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMJOPYGJGOYJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536858 | |
Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-30-2 | |
Record name | (4-Methylphenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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